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Compound of Interest

Compound Name: 3,6-Dibromo-1H-indazole

Cat. No.: B1360816

Disclaimer: As of the latest literature search, the specific crystal structure of 3,6-Dibromo-1H-
indazole has not been publicly deposited or published. This guide will therefore provide a
detailed analysis of a closely related and structurally characterized compound, 3-Bromo-6-nitro-
1-(prop-2-ynyl)-1H-indazole, to serve as a representative example for the crystallographic
properties of substituted indazoles. Methodologies for the synthesis of related bromo-indazoles
are also presented.

Introduction to Indazoles

Indazoles are bicyclic heterocyclic aromatic compounds consisting of a benzene ring fused to a
pyrazole ring. This scaffold is of significant interest to researchers in medicinal chemistry and
drug development due to its presence in a wide array of biologically active molecules. Indazole
derivatives have been successfully developed as kinase inhibitors for cancer therapy, anti-
inflammatory agents, and treatments for neurodegenerative diseases. The substitution pattern
on the indazole core is critical for its biological activity, and a thorough understanding of its
structural chemistry is paramount for rational drug design.

Crystallographic Data Presentation

The following table summarizes the single-crystal X-ray diffraction data for the representative
compound, 3-Bromo-6-nitro-1-(prop-2-ynyl)-1H-indazole.
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Parameter Value
Empirical Formula C10HsBrNsO:2
Formula Weight 280.09 g/mol
Crystal System Monoclinic
Space Group P2i/c

Unit Cell Dimensions

a=14.6573(3) A

b =4.1650(1) A

c=17.4566(3) A

a=90°

B = 102.659(1)°

y =90°

Volume 1039.78(4) As

z 4

Temperature 295 K

Radiation Mo Ka (A = 0.71073 A)
Density (calculated) 1.789 Mg/ms3
Absorption Coefficient 3.94 mm-1

Reflections Collected 14908

Independent Reflections 3137

Final R indices [I>2a()]

R1 =0.028, wR2 = 0.079

Data / Restraints / Params

3137/0/149

Experimental Protocols

Detailed methodologies for the synthesis of halogenated indazoles are crucial for researchers.

Below are protocols for the synthesis of a di-halogenated indazole and the representative
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compound.

Synthesis of 6-Bromo-3-iodo-1H-indazole

This protocol describes the synthesis of a di-halogenated indazole, which is structurally

analogous to the target compound, 3,6-Dibromo-1H-indazole.[1]

Dissolution: To a solution of 6-bromo-1H-indazole (10 mmol, 1.0 equiv.) in
dimethylformamide (DMF), add potassium hydroxide (KOH) (20 mmol, 2.0 equiv.).

lodination: Prepare a solution of iodine (I2) (15 mmol, 1.5 equiv.) in DMF (8 mL). Add this
solution dropwise to the reaction mixture.

Reaction: Stir the mixture at room temperature for 3 hours.

Work-up: Pour the reaction mixture into an aqueous solution of Na2S204 and K2COs, which
will result in the precipitation of a white solid.

Isolation: Filter the solid and dry it to yield 6-Bromo-3-iodo-1H-indazole.[1]

Synthesis and Crystallization of 3-Bromo-6-nitro-1-
(prop-2-ynyl)-1H-indazole

Reaction Setup: In a flask, combine 3-Bromo-6-nitroindazole (1.2 g, 5 mmol), propargy!
bromide (1.2 g, 10 mmol), potassium carbonate (1.4 g, 10 mmol), and tetra-n-
butylammonium bromide (0.5 mmol) in tetrahydrofuran (THF) (40 ml).

Reaction: Stir the mixture for 24 hours.
Filtration: Filter the reaction mixture to remove solid residues.
Solvent Removal: Remove the THF under vacuum.

Purification: Separate the product by chromatography on silica gel using a hexane:ethyl
acetate (9:1) solvent system.

Crystallization: The purified compound is obtained as yellow crystals suitable for X-ray
diffraction.
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Visualization of Workflow and Signaling Pathways
Experimental Workflow

The following diagram illustrates a general workflow for the synthesis and characterization of a
substituted indazole derivative.
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Workflow for Indazole Derivative Synthesis
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Representative Sighaling Pathway: Kinase Inhibition

Indazole derivatives are well-known as potent inhibitors of various protein kinases, which are
crucial in cellular signaling pathways often dysregulated in diseases like cancer.[2][3] The
diagram below represents a simplified, generic signaling pathway where an indazole derivative

acts as a kinase inhibitor.
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Generic Kinase Inhibition by an Indazole Derivative

Conclusion

While the definitive crystal structure of 3,6-Dibromo-1H-indazole remains to be elucidated,
analysis of structurally similar compounds provides valuable insights into the molecular
geometry and packing of this important class of heterocycles. The synthetic protocols outlined
herein offer robust methods for accessing di-halogenated indazoles, which serve as versatile
intermediates for the development of novel therapeutic agents. The role of indazole derivatives
as kinase inhibitors highlights the significance of this scaffold in targeting key signaling
pathways implicated in various diseases. Further crystallographic studies on a wider range of
substituted indazoles will undoubtedly contribute to the advancement of structure-based drug
design.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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